molecular formula C14H25N3O2S2 B3002727 N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide CAS No. 847381-10-6

N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide

Cat. No.: B3002727
CAS No.: 847381-10-6
M. Wt: 331.49
InChI Key: TUZQXKSWWOMARK-UHFFFAOYSA-N
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Description

N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound features a unique structure that includes a piperazine ring, a thiophene ring, and a methanesulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethylpiperazine with 2-bromo-1-(thiophen-2-yl)propan-1-one under basic conditions to form the intermediate product. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce various piperazine derivatives .

Scientific Research Applications

N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The thiophene ring may also contribute to the compound’s biological activity by interacting with cellular components. Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Ethylpiperazin-1-yl)ethanone: Shares the piperazine ring but lacks the thiophene and methanesulfonamide groups.

    5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: Contains a piperazine ring and a pyridine ring instead of a thiophene ring.

Uniqueness

N-[1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]methanesulfonamide is unique due to its combination of a piperazine ring, a thiophene ring, and a methanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2S2/c1-4-16-7-9-17(10-8-16)14(13-6-5-11-20-13)12(2)15-21(3,18)19/h5-6,11-12,14-15H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZQXKSWWOMARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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